methyl 2-[(2Z)-2-({[1,1'-biphenyl]-4-carbonyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
methyl 2-[(2Z)-2-({[1,1'-biphenyl]-4-carbonyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex chemical compound with a unique structure that makes it valuable for various scientific research applications. This compound is used in drug development, material science, and biological processes due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-({[1,1'-biphenyl]-4-carbonyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. For example, the preparation of similar benzothiazole derivatives often involves the use of methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-2-({[1,1'-biphenyl]-4-carbonyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
methyl 2-[(2Z)-2-({[1,1'-biphenyl]-4-carbonyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-({[1,1'-biphenyl]-4-carbonyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-Amino-6-methylbenzothiazole
- Methyl [ (2Z)-2- [ (phenylacetyl)imino]-6-sulfamoyl-1,3-benzothiazol-3 (2H)-yl]acetate
Uniqueness
methyl 2-[(2Z)-2-({[1,1'-biphenyl]-4-carbonyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. These unique attributes make it a valuable compound for various research applications, distinguishing it from other benzothiazole derivatives.
Properties
IUPAC Name |
methyl 2-[2-(4-phenylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S2/c1-31-21(27)14-26-19-12-11-18(33(24,29)30)13-20(19)32-23(26)25-22(28)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H2,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCICAWIESGIKON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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